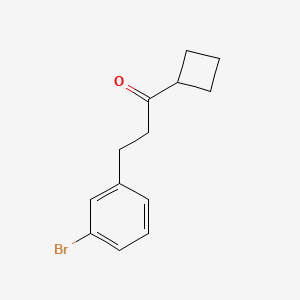

2-(3-Bromophenyl)ethyl cyclobutyl ketone

Description

Chemical Classification and Significance

2-(3-Bromophenyl)ethyl cyclobutyl ketone (IUPAC: 3-(3-bromophenyl)-1-cyclobutylpropan-1-one) is a brominated arylcycloalkyl ketone with the molecular formula $$ \text{C}{13}\text{H}{15}\text{BrO} $$ and a molecular weight of 267.16 g/mol. Structurally, it consists of a cyclobutyl group bonded to a ketone, which is further connected to a 3-bromophenyl ethyl chain. This compound belongs to the broader class of arylcycloalkyl ketones, which are characterized by their fused aromatic and alicyclic systems.

Table 1: Key Structural and Physicochemical Properties

The compound’s significance lies in its utility as a synthetic intermediate. The bromine atom at the 3-position of the phenyl ring enhances electrophilic reactivity, making it a versatile substrate for cross-coupling reactions. The cyclobutyl group introduces steric strain, which can influence both reaction kinetics and product stereochemistry.

Historical Context in Organic Chemistry Research

The synthesis of this compound is rooted in advancements in C–H functionalization and palladium-catalyzed cross-coupling methodologies. Early work by Daugulis and colleagues (2005) demonstrated the feasibility of sp³ C–H arylation using aminoquinoline directing groups, a strategy later adapted for cyclobutane derivatives. By 2014, applications of these methods to cyclobutane systems enabled efficient access to polysubstituted cyclobutanes, including derivatives like this compound.

Photochemical [2+2] cycloadditions, historically used for cyclobutane synthesis, faced limitations in regioselectivity until the advent of visible-light photoredox catalysis. These developments provided a foundation for the controlled synthesis of strained systems, indirectly supporting the preparation of arylcycloalkyl ketones.

Position within Arylcycloalkyl Ketone Family

Arylcycloalkyl ketones are distinguished by their cycloalkane ring size and substitution patterns. The cyclobutyl variant exhibits unique properties compared to larger analogs:

Table 2: Comparison with Related Arylcycloalkyl Ketones

The cyclobutyl ring’s strain (~110 kJ/mol) increases reactivity toward ring-opening and functionalization, a trait exploited in synthetic routes to complex molecules. For example, nickel-catalyzed reductive conjugate additions to enones utilize similar strained systems to achieve stereocontrol.

Contemporary Research Relevance

Recent studies highlight the compound’s role in three domains:

- Drug Discovery : As a precursor to neuroprotective agents, leveraging its aryl and ketone motifs for target binding.

- Materials Science : Participation in photopolymerization reactions, where the bromophenyl group acts as a photoinitiator.

- Asymmetric Synthesis : Use in enantioselective cyanosilylation reactions catalyzed by chiral Lewis acids, yielding optically active cyanohydrins.

Table 3: Recent Applications (2020–2025)

The compound’s versatility ensures its continued relevance in addressing challenges in stereoselective synthesis and functional material design. Future directions may explore its utility in bioorthogonal chemistry or as a ligand in transition-metal catalysis.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-cyclobutylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSECGZWAGNQRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Aromatic Precursors

The bromination of aromatic ketones or related compounds is a critical step. Bromination is usually performed under controlled conditions using bromine in acetic acid, which selectively introduces bromine at the meta position relative to substituents, such as the phenyl ring in this compound.

- Procedure : Aromatic ketone is dissolved in acetic acid; bromine is added dropwise until the solution decolorizes, indicating completion of bromination. The product is then isolated by extraction and purification.

Formation of the Ethyl Linkage and Cyclobutyl Ketone

The ethyl linkage connecting the 3-bromophenyl group to the cyclobutyl ketone is formed via nucleophilic substitution or coupling reactions. The cyclobutyl ketone moiety can be introduced by reacting cyclobutyl derivatives with appropriate acylating agents or via organolithium chemistry.

For example, n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (0 °C to -10 °C) is used to generate reactive intermediates that can be coupled with bromo-substituted aromatic compounds or ketones to form the desired ketone linkage.

Cyclobutyl ketones can also be synthesized by acylation of cyclobutyl organometallic reagents or by displacement reactions involving cyclobutyl halides and aromatic ethyl ketones.

Use of Xanthate Intermediates for Functionalization

Xanthate chemistry is a versatile tool for functionalizing alpha-halo ketones, including those bearing bromophenyl groups. The displacement of bromide by O-ethyl xanthate potassium salts in acetone at 0 °C to room temperature leads to xanthate derivatives, which can be further manipulated to yield the target ketone.

Radical and Organometallic Approaches

Representative Synthetic Scheme and Conditions

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Bromine, Acetic acid, 0 °C to RT | Aromatic bromination of phenyl precursor | 3-Bromophenyl intermediate |

| 2 | n-BuLi, THF, 0 °C | Generation of organolithium intermediate | Reactive species for coupling |

| 3 | Cyclobutyl halide or organometallic reagent | Coupling to form cyclobutyl ketone moiety | Formation of 2-(3-bromophenyl)ethyl cyclobutyl ketone |

| 4 | Potassium O-ethyl xanthate, acetone, 0 °C | Xanthate displacement for functionalization | Xanthate intermediate (optional step) |

| 5 | Purification by silica gel chromatography | Isolation of pure product | Pure this compound |

Research Findings and Analytical Data

NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the presence of aromatic protons, ethyl linkage, and cyclobutyl ketone carbons. Bromine substitution shifts aromatic signals downfield.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with brominated cyclobutyl ketone.

Purification : Silica gel chromatography using petroleum ether/ethyl acetate mixtures effectively separates the product from byproducts.

Yield and Purity : Reported yields for similar bromophenyl ketone compounds range from moderate to high (60-85%), depending on reaction conditions and purification efficiency.

Summary and Recommendations

The preparation of this compound involves multi-step synthetic routes combining aromatic bromination, organolithium chemistry, and ketone formation. The use of xanthate intermediates and radical processes provides additional versatility for functionalization.

- Strict control of reaction temperature and reagent stoichiometry is critical to achieving high yields and selectivity.

- Purification by chromatography is essential to isolate the pure compound.

- Analytical techniques such as NMR and HRMS are vital for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)ethyl cyclobutyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(3-Bromophenyl)ethyl cyclobutyl carboxylic acid.

Reduction: 2-(3-Bromophenyl)ethyl cyclobutyl alcohol.

Substitution: 2-(3-Iodophenyl)ethyl cyclobutyl ketone.

Scientific Research Applications

2-(3-Bromophenyl)ethyl cyclobutyl ketone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)ethyl cyclobutyl ketone exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the cyclobutyl ketone moiety can participate in various biochemical pathways.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Functional Group Reactivity

- Target Compound : The ketone group is less reactive toward nucleophiles compared to esters but participates in condensation and Grignard reactions. The bromine enables Suzuki-Miyaura couplings .

- Ethyl 4-(3-bromophenyl)-4-oxo-butanoate : The ester group is prone to hydrolysis, making it a precursor for carboxylic acids. The ketone and bromine allow dual reactivity.

- Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate : Difluoro groups increase electron-withdrawing effects, stabilizing intermediates in fluorination reactions.

Substituent Effects on Physical Properties

- Bromophenyl Group: Present in all compounds, it increases molecular weight and melting points compared to non-halogenated analogs.

- Cyclobutyl vs.

- Fluorine vs. Ester Groups : The difluoroacetate in reduces boiling point compared to the target compound’s ketone due to increased volatility from fluorine’s electronegativity.

Biological Activity

2-(3-Bromophenyl)ethyl cyclobutyl ketone is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its structural characteristics, synthesis methods, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an ethyl chain, which is further connected to a cyclobutyl ketone moiety. Its chemical formula is , and it has a molecular weight of approximately 273.17 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a valuable probe in research.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : Starting from 3-phenylethanol, bromination introduces a bromine atom at the 3-position of the phenyl ring.

- Formation of Cyclobutyl Ketone : The brominated compound is then reacted with cyclobutanone under optimized conditions to yield the final product.

In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability during synthesis .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, potentially affecting various metabolic pathways.

- Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with key signaling molecules, which may influence cellular responses .

Applications in Research

This compound has several applications in scientific research:

- Probe in Biological Studies : It serves as a probe to understand enzyme mechanisms and biochemical pathways.

- Lead Compound in Drug Discovery : The compound shows potential as a lead in developing new pharmaceuticals due to its unique structural features .

- Chemistry and Material Science : It acts as a building block for synthesizing complex organic molecules and specialty chemicals .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological contexts:

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 2-(3-Bromophenyl)ethyl cyclohexyl ketone | Cyclohexyl ring | Similar enzyme inhibition potential |

| 2-(3-Bromophenyl)ethyl cyclopentyl ketone | Cyclopentyl ring | Variations in reactivity and selectivity |

This comparison illustrates how slight changes in the cyclic structure can influence biological activity and reactivity profiles.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 2-(3-Bromophenyl)ethyl cyclobutyl ketone?

Answer:

The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution. A common route includes reacting 3-bromophenylacetic acid with cyclobutanone under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions. For example, cyclobutanone may undergo condensation with a brominated phenylacetic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the ketone linkage . Alternative methods include cross-coupling reactions, where palladium catalysts facilitate aryl halide coupling with cyclobutyl ketone precursors .

Basic: Which spectroscopic and analytical techniques are optimal for structural confirmation of this compound?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and cyclobutyl methylene groups (δ 1.8–2.6 ppm). The ketone carbonyl typically appears at δ 205–215 ppm in 13C NMR.

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H⁺] at m/z ~279) validate the molecular formula (C₁₃H₁₅BrO) .

Basic: What are the primary chemical reactivity trends observed for this compound under standard conditions?

Answer:

- Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

- Nucleophilic Substitution : The bromine substituent undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl or vinyl) under Pd(PPh₃)₄ catalysis .

- Oxidation : Controlled oxidation with KMnO₄ may yield carboxylic acid derivatives .

Advanced: How can researchers leverage the bromine substituent in catalytic cross-coupling reactions to synthesize complex aromatic frameworks?

Answer:

The bromine atom serves as a versatile handle for Pd-catalyzed couplings. For example:

- Suzuki Reaction : React with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O at 80°C with Pd(OAc)₂ and K₂CO₃ to form biaryl derivatives.

- Buchwald-Hartwig Amination : Couple with amines (e.g., aniline) using Xantphos as a ligand to introduce amino groups .

Note: Optimize catalyst loading (1–5 mol%) and reaction time (12–24 hrs) to minimize side products.

Advanced: How does the strain in the cyclobutyl ring influence reaction pathways or stability in nucleophilic additions?

Answer:

The cyclobutyl ring’s 90° bond angles create significant angle strain, increasing its susceptibility to ring-opening reactions. For example:

- Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) may induce ring expansion or fragmentation.

- Photochemical Reactivity : UV irradiation can trigger [2+2] cycloreversion, forming ethylene derivatives .

Methodological Tip: Monitor reactions at low temperatures (-78°C to 0°C) to stabilize intermediates.

Advanced: How should researchers address contradictions in reported synthetic yields for analogous cyclobutyl ketones?

Answer:

Discrepancies often arise from:

- Catalyst Efficiency : Compare Pd-based vs. Cu-mediated systems (e.g., PdCl₂ vs. CuI in Ullmann couplings).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients (10–40%) to isolate pure product .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in in vitro assays?

Answer:

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) in liver microsomes.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- SAR Studies : Synthesize analogs (e.g., chloro or methyl derivatives) to correlate substituent effects with activity .

Advanced: How can computational methods predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to map electron density (e.g., Fukui indices) and identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states for nitration or halogenation.

Example: Meta-directing effects of the bromine substituent can be validated via HOMO-LUMO gap analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.